methyl 3-(6-bromopyridin-3-yl)propanoate
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Overview
Description
Methyl 3-(6-bromopyridin-3-yl)propanoate is an organic compound that falls under the category of bromo-substituted pyridine esters.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(6-bromopyridin-3-yl)propanoate typically involves the bromination of a pyridine derivative followed by esterification. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst. The esterification process involves the reaction of the brominated pyridine with a carboxylic acid or its derivative under acidic or basic conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(6-bromopyridin-3-yl)propanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Ester Hydrolysis: Acidic conditions may involve hydrochloric acid, while basic conditions may use sodium hydroxide.
Major Products
The major products formed from these reactions include substituted pyridine derivatives, oxides, reduced compounds, and hydrolyzed products .
Scientific Research Applications
Methyl 3-(6-bromopyridin-3-yl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-(6-bromopyridin-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The bromine atom and ester group play crucial roles in its reactivity and binding affinity. The compound can modulate biological pathways by interacting with enzymes, receptors, and other biomolecules, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(6-methylpyridin-3-yl)propanoate
- Methyl 3-(6-chloropyridin-3-yl)propanoate
- Methyl 3-(6-fluoropyridin-3-yl)propanoate
Uniqueness
Methyl 3-(6-bromopyridin-3-yl)propanoate is unique due to the presence of the bromine atom, which imparts distinct chemical properties and reactivity compared to its methyl, chloro, and fluoro analogs. The bromine atom enhances the compound’s ability to participate in substitution reactions and influences its biological activity.
Properties
CAS No. |
1616279-59-4 |
---|---|
Molecular Formula |
C9H10BrNO2 |
Molecular Weight |
244.1 |
Purity |
95 |
Origin of Product |
United States |
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